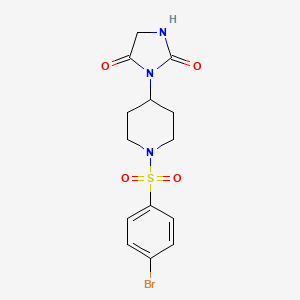

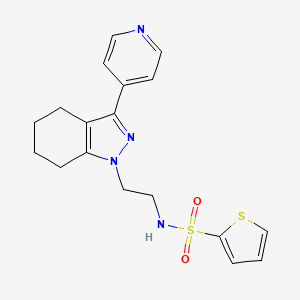

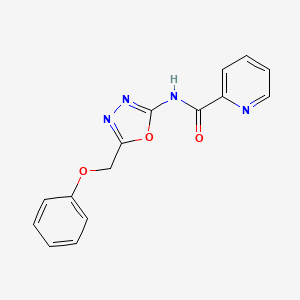

![molecular formula C17H19ClN4O3S B2699076 4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2176270-84-9](/img/structure/B2699076.png)

4-(8-((2-Chlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Pyrido[2,3-d]pyrimidines are a class of compounds that have shown therapeutic interest . They are known to exhibit a range of pharmacological effects including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrido[2,3-d]pyrimidines involves the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring . For example, Blankley et al. synthesized 8-methyl-2-phenylamino-6-thiophene-2-yl-8H-pyrido-[2,3-d]pyrimidin-7-one by treating 4-chloro-5-cyano2-methylsulfanyl-pyrimidine with methylamine .Molecular Structure Analysis

The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

The chemical reactions involving pyrido[2,3-d]pyrimidines are diverse and depend on the specific substituents present on the pyrimidine ring .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrido[2,3-d]pyrimidines can vary widely depending on their specific structure. For instance, all the potent compounds from a series of 7H-Pyrrolo[2,3-d]pyrimidine derivatives have a ClogP value less than 4 and molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis of morpholine derivatives, including those related to the specified compound, and their structural characterization. These compounds are synthesized through multi-step processes involving condensation reactions, chlorination, and nucleophilic substitution. The structural confirmation is typically achieved through NMR and MS spectroscopy. Such synthetic approaches enable the creation of compounds with potential biological activities, and their detailed characterization lays the groundwork for further application-specific studies (Lei et al., 2017).

Potential Biological Activities

The derivatives of morpholine, particularly those with a pyrimidine scaffold, have been investigated for their biological activities. For example, certain compounds have shown to inhibit tumor necrosis factor alpha and nitric oxide, indicating potential anti-inflammatory and anticancer properties. The research into these compounds is driven by the hypothesis that structural modifications can enhance biological activity and specificity, making them candidates for further pharmacological development (Lei et al., 2017).

Antimicrobial and Modulating Activity

Morpholine derivatives have also been studied for their antimicrobial properties. For instance, the study on 4-(Phenylsulfonyl) morpholine revealed its modulating activity against multi-resistant strains of bacteria and fungi. This compound was investigated for its ability to enhance the efficacy of other antimicrobial agents, suggesting its potential use in combating antibiotic resistance (Oliveira et al., 2015).

Photophysical and Computational Studies

Research has been conducted on the photophysical properties of morpholine and pyridine compounds, with a focus on their fluorescence quantum yields in solution and the solid state. These studies are crucial for the development of new fluorophores with applications in imaging and sensing. The synthesis and characterization of such compounds, along with computational studies to understand their electronic structures and emission properties, contribute to the design of novel materials for optical applications (Hagimori et al., 2019).

Future Directions

properties

IUPAC Name |

4-[8-(2-chlorophenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O3S/c18-14-5-1-2-6-15(14)26(23,24)22-7-3-4-13-12-19-17(20-16(13)22)21-8-10-25-11-9-21/h1-2,5-6,12H,3-4,7-11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIYRQMCTGRNUCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(N=C2N(C1)S(=O)(=O)C3=CC=CC=C3Cl)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

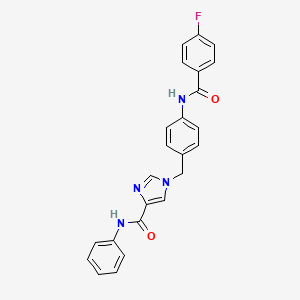

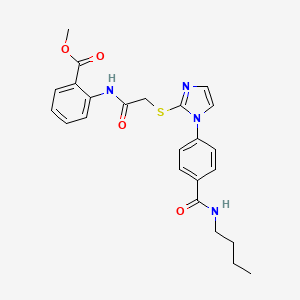

![5-Bromo-N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]pyrimidin-2-amine](/img/structure/B2698995.png)

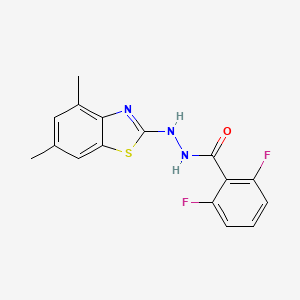

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzenesulfonamide](/img/structure/B2698996.png)

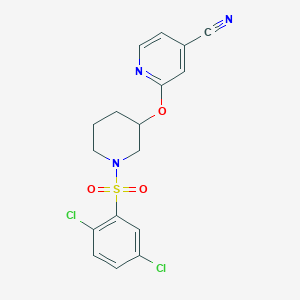

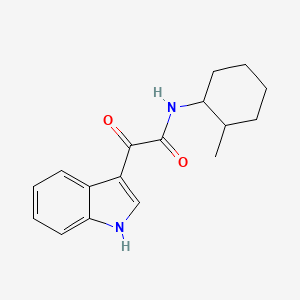

![1-Allyl-3-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)urea](/img/structure/B2699010.png)

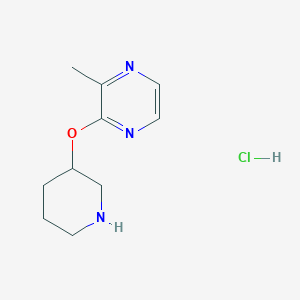

![N-[2-[(2-Chloroacetyl)amino]ethyl]-1H-indole-2-carboxamide](/img/structure/B2699015.png)